molecular formula C16H18N2O2S B6638225 [2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone

[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone

Cat. No. B6638225
M. Wt: 302.4 g/mol
InChI Key: XYULKSXOWPDIMB-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are both G protein-coupled receptors. It has been found to increase the release of serotonin in the brain, leading to its effects on mood, appetite, and sleep.
Biochemical and Physiological Effects:
[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulant effects. It has also been found to decrease food intake and increase locomotor activity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone in lab experiments is its selective targeting of the 5-HT1B and 5-HT2C receptors, which allows for more specific studies of the role of serotonin in various physiological processes. However, one limitation is its potential for off-target effects, as it has been found to also bind to other serotonin receptors at higher concentrations.

Future Directions

There are several future directions for research on [2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone. One area of interest is its potential as a treatment for obesity, as it has been found to decrease food intake in animal studies. Another area of interest is its potential as a treatment for depression, as it has been found to increase the release of serotonin in the brain. Further studies are needed to fully understand the biochemical and physiological effects of [2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone and its potential as a therapeutic agent.

Synthesis Methods

[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone is synthesized by reacting 4-methoxyphenylpiperazine with thiophen-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure [2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone.

Scientific Research Applications

[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This has led to its use in studying the role of serotonin in various physiological processes such as mood regulation, appetite control, and sleep.

properties

IUPAC Name

[2-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-13-6-4-12(5-7-13)14-11-17-8-9-18(14)16(19)15-3-2-10-21-15/h2-7,10,14,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYULKSXOWPDIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCN2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone

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